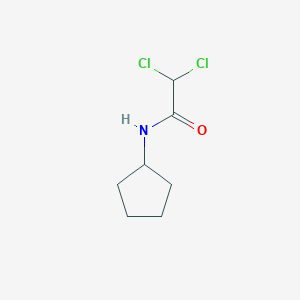

2,2-dichloro-N-cyclopentylacetamide

Description

Overview of Dihaloacetamide Scaffolds in Synthetic Methodologies

The dihaloacetamide unit, specifically the 2,2-dichloroacetamide (B146582) group, is a prominent scaffold in modern synthetic chemistry, primarily recognized for its role in agrochemical research. These compounds have been extensively investigated as herbicide safeners. nih.govnih.govusgs.gov Herbicide safeners are crucial components in modern agriculture, designed to protect crop plants from the potentially damaging effects of herbicides without diminishing the herbicide's efficacy against weeds. nih.govusgs.gov The dichloroacetamide moiety is a key feature in a number of commercially used safeners, which are often co-applied with chloroacetanilide or thiocarbamate herbicides. nih.govcore.ac.uk

The chemical reactivity of the dichloroacetamide group is central to its utility. The two chlorine atoms on the alpha-carbon significantly influence the electronic properties of the amide, making the protons on the nitrogen more acidic and the carbonyl carbon more electrophilic. This reactivity is exploited in various synthetic transformations. The synthesis of N-substituted chloroacetamides is typically achieved through the chloroacetylation of a corresponding amine with chloroacetyl chloride. researchgate.netresearchgate.netchemicalbook.com While this method is straightforward for monochloroacetamides, the synthesis of dichloroacetamides follows a similar principle, reacting dichloroacetyl chloride with the desired amine.

From a mechanistic standpoint, dichloroacetamides can undergo hydrolysis, with the rate being dependent on the pH of the environment. nih.gov Studies on related dichloroacetamide herbicide safeners have shown that they can undergo both acid- and base-mediated hydrolysis. nih.gov Furthermore, these compounds can participate in abiotic reduction reactions, where the chlorine atoms are sequentially replaced by hydrogen. nih.gov The inherent reactivity of the dihaloacetamide scaffold makes it a versatile building block for creating more complex molecules.

Significance of Cyclopentyl Amides in Chemical Compound Design

The cyclopentyl moiety is a frequently incorporated structural unit in the design of bioactive molecules. nih.govnih.gov Its inclusion can significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. Compared to linear alkyl chains, the five-membered ring of a cyclopentyl group restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding with a biological target. researchgate.net This pre-organization of the molecular conformation can enhance potency and selectivity.

In the context of drug discovery, the replacement of other groups with a cyclopentyl ring is a common strategy to optimize lead compounds. For instance, the cyclopentyl group can serve as a bioisosteric replacement for other functionalities, helping to improve pharmacokinetic profiles by, for example, increasing metabolic stability or enhancing brain permeability. researchgate.net The cyclopentyl ring is found in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. researchgate.net

Cyclopentyl amides, specifically, combine the hydrogen bonding capabilities of the amide group with the desirable properties of the cyclopentyl ring. This combination has been explored in the development of various therapeutic agents. For example, cyclopentyl-pyrimidine based analogues have been investigated as potent inhibitors of the IGF-1R tyrosine kinase, a target in cancer therapy. nih.gov Furthermore, N-cyclopentylglycinamide derivatives have been studied for their potential biological activities. ontosight.ai The synthesis of such compounds often involves the coupling of a cyclopentylamine (B150401) with a suitable carboxylic acid or its activated derivative.

Contextualization of 2,2-dichloro-N-cyclopentylacetamide within Chemical Space Exploration

The compound this compound sits (B43327) at the intersection of the two aforementioned areas of chemical research. Its structure suggests a potential role as a herbicide safener, drawing parallels with other N-substituted dichloroacetamides used in agriculture. nih.govcore.ac.uk The presence of the N-cyclopentyl group could modulate its biological activity and physical properties compared to other N-alkyl or N-aryl dichloroacetamides.

The following table summarizes the key structural components and their general significance in chemical research:

| Structural Component | General Significance in Chemical Research |

| 2,2-Dichloroacetamide | Key scaffold in herbicide safeners nih.govnih.govusgs.gov; Versatile synthetic intermediate researchgate.netresearchgate.net; Influences electronic properties of the amide bond. |

| Cyclopentyl Moiety | Enhances metabolic stability and lipophilicity researchgate.net; Restricts conformational flexibility, potentially increasing binding affinity researchgate.net; Common structural motif in bioactive compounds and approved drugs nih.govnih.gov. |

| Amide Linkage | Provides hydrogen bonding capabilities; A common functional group in pharmaceuticals and other bioactive molecules. |

Structure

3D Structure

Properties

Molecular Formula |

C7H11Cl2NO |

|---|---|

Molecular Weight |

196.07 g/mol |

IUPAC Name |

2,2-dichloro-N-cyclopentylacetamide |

InChI |

InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-5-3-1-2-4-5/h5-6H,1-4H2,(H,10,11) |

InChI Key |

XFUYABMVVPJCOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloro N Cyclopentylacetamide and Its Analogues

Direct Synthetic Routes to 2,2-dichloro-N-cyclopentylacetamide

Direct synthesis focuses on the immediate coupling of the two primary structural components of the target molecule: the cyclopentylamine (B150401) and the dichloroacetyl moieties.

A prominent method for synthesizing this compound involves the acylation of cyclopentylamine with a dichloroacetyl halide, most commonly dichloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. This process results in the formation of the amide bond and the elimination of a hydrogen halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Dichloroacetyl chloride is a colorless liquid with a pungent odor and is corrosive to metals and tissues. nih.gov Its high reactivity makes it an effective acylating agent for this synthesis.

Amidation strategies provide an alternative direct route. This can involve the reaction of cyclopentylamine with dichloroacetic acid, often activated by a coupling agent to facilitate the formation of the amide bond. While less common than the acyl halide method due to the lower reactivity of the carboxylic acid, this approach avoids the generation of corrosive hydrogen halides.

Synthesis of Precursor and Related N-Cyclopentylacetamides

The synthesis of precursors and related N-cyclopentylacetamides is crucial for accessing a variety of analogues and for alternative synthetic pathways.

The synthesis of N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine. researchgate.net The chemical reactivity of these compounds is notable for the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net For instance, 2-Chloro-N-cyclopentylacetamide can be prepared, and its properties are documented. chemscene.com This mono-chlorinated intermediate can potentially be further chlorinated to yield the desired this compound, although this specific transformation requires further investigation.

Table 1: Properties of 2-Chloro-N-cyclopentylacetamide chemscene.com

| Property | Value |

| CAS Number | 125674-23-9 |

| Molecular Formula | C₇H₁₂ClNO |

| Molecular Weight | 161.63 |

| Purity | ≥98% |

| Storage | 4°C |

This data is provided for the mono-chlorinated precursor.

N-cyclopentylacetamide itself can serve as a starting material. Derivatization of this compound, for example through chlorination reactions, could provide a pathway to the target molecule. The synthesis of related compounds like 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide has been documented, showcasing the versatility of the N-cyclopentylacetamide scaffold. sigmaaldrich.com

Multi-Step Synthesis Pathways Involving the Dichloroacetamide Moiety

Multi-step synthesis is a strategic approach to create molecules through a series of chemical reactions. vapourtec.com This method is employed when a direct synthesis is not feasible or efficient. vapourtec.com In the context of this compound, a multi-step pathway could involve the initial synthesis of a more complex molecule containing the dichloroacetamide group, which is then modified to introduce the cyclopentyl group. For instance, the synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives involves the reaction of a 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid derivative with a dichloromethane (B109758) derivative in the presence of a base. google.com While not directly producing the target compound, this illustrates a multi-step approach where a dichloro-containing moiety is incorporated into a larger structure.

The concept of retrosynthetic analysis, which involves working backward from the final product to simpler starting materials, is often a valuable tool in designing such multi-step syntheses. libretexts.orgyoutube.com This allows for the logical planning of a sequence of reactions to achieve the desired target molecule. libretexts.orglibretexts.org

Green Chemistry Approaches in Dihaloacetamide Synthesis

The pursuit of green chemistry in amide synthesis is driven by the need to minimize waste, avoid hazardous materials, and improve energy efficiency. unibo.it Traditional methods for forming amide bonds frequently use stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents (e.g., HATU), which generate significant amounts of waste. ucl.ac.uk Furthermore, the use of hazardous solvents such as dimethylformamide (DMF) and dichloromethane (CH2Cl2) is common, chosen for their solubilizing power but posing environmental and safety risks. ucl.ac.uk In response, several innovative and sustainable approaches have been developed.

Enzymatic Synthesis

Biocatalysis represents a powerful green alternative for amide formation. ucl.ac.uk A notable development is the use of enzymes, particularly lipases, to catalyze the direct amidation of carboxylic acids and amines. A sustainable enzymatic method has been devised using Candida antarctica lipase (B570770) B (CALB) as the biocatalyst. nih.govnih.gov This strategy allows for the efficient synthesis of a diverse range of amides under mild conditions. nih.gov A key advantage of this approach is the use of cyclopentyl methyl ether (CPME), a green and safe solvent, which replaces more hazardous conventional solvents. nih.govnih.gov The enzymatic process often yields products with high purity, minimizing the need for extensive purification steps. nih.gov

Photocatalytic Methods

Recent advancements have introduced novel photocatalytic systems for amide synthesis. Scientists have developed a method that uses a Covalent Organic Framework (COF) as a heterogeneous photocatalyst. dst.gov.in This process enables the direct synthesis of amides from alcohols under red light irradiation, which is less harmful and has better penetration for potential large-scale applications. dst.gov.in The COF-based catalyst is highly efficient, recyclable, and operates under mild reaction conditions, addressing many of the limitations of traditional thermal methods. dst.gov.in The specific COF, TTT-DHTD, is designed with high-density dithiophenedione moieties that are crucial for the catalytic cycle. dst.gov.in

Heterogeneous Catalysis

The use of solid-supported catalysts is another cornerstone of green chemistry, simplifying catalyst recovery and reuse. Research has explored the use of activated K60 silica (B1680970) as a catalyst for direct amide bond formation. whiterose.ac.uk While this methodology has shown success, including in the synthesis of the anti-TB drug isoniazid, investigations have also highlighted limitations, particularly with sterically hindered or highly polar substrates. whiterose.ac.uk This indicates that while promising, the substrate scope requires careful consideration.

| Method | Catalyst/Reagent | Key Features | Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Direct amidation of carboxylic acids and amines in a green solvent (CPME). | Mild conditions, high yields, high purity, sustainable solvent, no additives required. | nih.govnih.gov |

| Photocatalysis | Covalent Organic Framework (COF) | Amide synthesis from alcohols using red light irradiation. | Mild conditions, high efficiency, recyclable catalyst, suitable for large-scale use. | dst.gov.in |

| Heterogeneous Catalysis | Activated K60 Silica | Direct amide bond formation using a solid catalyst. | Catalyst is recoverable and reusable; avoids soluble reagents. | whiterose.ac.uk |

Enantioselective Synthesis Strategies for Chiral Analogues

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as different enantiomers can have distinct biological activities. Organic compounds that feature a chiral, halogenated aliphatic carbon center are valuable but their enantioselective synthesis presents considerable challenges. researchgate.net To address this, chemists have developed several sophisticated strategies.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a well-established method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes to react with only one enantiomer in a racemic mixture. For the synthesis of chiral amides and their precursors, enzymes such as d-amino acid amidases and l-amino acid amide hydrolases can be used to selectively hydrolyze one enantiomer of an amino acid amide, allowing for the isolation of the unreacted, enantiopure amide. nih.gov Similarly, acylase I is used in the kinetic resolution of N-acyl amino acids, where it selectively hydrolyzes the N-acyl-L-amino acid, leaving the D-enantiomer untouched. acs.org Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

Asymmetric Catalysis

Asymmetric catalysis, using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, is a highly efficient approach.

Chiral Lewis Acid Catalysis : Chiral copper(II) Lewis acid complexes, such as those derived from bis(oxazoline) ligands (BOX), have been successfully employed in Mukaiyama-Michael additions. This methodology has been used to synthesize highly functionalized chiral diazoacetoacetates with excellent enantioselectivity (up to 94% ee) by reacting silyl (B83357) enol ethers with α,β-unsaturated 2-acyl imidazoles. nih.gov The resulting products are valuable building blocks for more complex chiral molecules. nih.gov

Transition Metal Catalysis : Cobalt-catalyzed hydroalkylation of alkenes and allenes with dihaloamides has emerged as a general approach to access compounds with chiral, halogenated carbon centers. researchgate.net This method allows for the direct formation of the desired C-C bond and installation of the halogenated stereocenter. Another powerful technique is asymmetric hydrogenation. For instance, chiral rhodium complexes have been used for the highly enantioselective hydrogenation of α-trifluoromethylidene lactams, yielding chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities (up to 99.9% ee). rsc.org

| Strategy | Catalyst/Reagent | Reaction Type | Example Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Acylase I | Enantioselective hydrolysis of N-acyl amino acids | Separation of D- and L-amino acid precursors | acs.org |

| Asymmetric Catalysis | Cu(II)(S,S)-t-Bu-box2 | Mukaiyama-Michael Addition | Chiral γ-functionalized diazoacetoacetates in up to 81% yield and 94% ee | nih.gov |

| Asymmetric Catalysis | Rh/f-spiroPhos complex | Asymmetric Hydrogenation | Chiral 2,2,2-trifluoroethyl lactams with up to 99.9% ee | rsc.org |

| Asymmetric Catalysis | Cobalt complex | Hydroalkylation | Direct synthesis of chiral halogenated compounds from alkenes | researchgate.net |

Chiral Auxiliaries

The use of chiral auxiliaries is a classical yet effective strategy. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereoselective synthesis of a new stereocenter. After the desired transformation, the auxiliary is removed. Sulfinamides, which are chiral at the sulfur atom, are widely used as chiral auxiliaries for the preparation of chiral amines, which can be precursors to amides. diva-portal.org For example, a carbon radical can be added stereoselectively to a chiral N-sulfinyl imine, allowing for the controlled synthesis of non-natural amino acids. diva-portal.org

Chemical Reactivity and Mechanistic Investigations

Reactions at the Amide Nitrogen Center

The nitrogen atom of the amide group in 2,2-dichloro-N-cyclopentylacetamide, while generally less nucleophilic than that of a simple amine due to resonance delocalization and the inductive effect of the dichloroacetyl group, can still participate in a range of chemical reactions.

While direct N-alkylation or N-acylation of secondary amides like this compound can be challenging, these reactions can be achieved under specific conditions. The generation of the corresponding amidate anion through the use of a strong base is a common strategy to enhance the nucleophilicity of the nitrogen atom, thereby facilitating subsequent reaction with an electrophile.

The choice of base and reaction conditions is critical to avoid competing side reactions, such as elimination or reaction at the α-carbon. Non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are often employed.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Secondary Amides

| Reaction Type | Reagents | General Observations |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | The reaction proceeds via an SN2 mechanism. The yield can be influenced by the steric bulk of both the amide and the alkylating agent. |

| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCOCl) or Anhydride | This reaction provides access to N-acyl-N-alkylamides. The reactivity of the acylating agent is a key factor. |

It is important to note that specific experimental data for the N-alkylation and N-acylation of this compound is not extensively documented in publicly available literature. The information presented is based on the general reactivity of analogous secondary amides.

The hydrolysis of this compound to yield cyclopentylamine (B150401) and dichloroacetic acid can be effected under either acidic or basic conditions. The electron-withdrawing dichloromethyl group is expected to make the amide carbonyl more susceptible to nucleophilic attack compared to a non-halogenated acetamide (B32628).

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent attack by water. In basic media, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to the products.

Transamidation, the reaction of the amide with an amine to exchange the amine component, is also a feasible transformation, typically requiring high temperatures or catalysis.

In the context of related chemistries, the hydrolysis of N-substituted dichloroacetamides can sometimes be observed as a side reaction. For instance, in studies related to the Staudinger synthesis of β-lactams, the hydrolysis of 2,2-dichloroacetyl derivatives has been noted, particularly during aqueous work-up procedures. ugent.be

Transformations of the gem-Dichlorinated Carbon Center

The gem-dichloro carbon atom is a hub of reactivity in this compound, offering pathways for substitution, reduction, oxidation, and the formation of reactive intermediates.

The substitution of one or both chlorine atoms is a key transformation. Nucleophilic substitution can be challenging due to the presence of two electron-withdrawing groups on the same carbon, which can disfavor the formation of a carbocationic intermediate. However, under forcing conditions or with potent nucleophiles, substitution can occur.

More commonly, reactions at this center may proceed through radical mechanisms or by activation with a Lewis acid.

Reductive dechlorination of the dichloromethyl group can be achieved using various reducing agents. This can lead to the formation of the corresponding monochloro- or des-chloro-acetamide. Common reagents for such transformations include zinc dust in acetic acid, or catalytic hydrogenation.

Oxidative transformations at this center are less common without cleavage of the C-C bond. However, under specific oxidative conditions, the dichloroacetyl group could potentially be cleaved.

The presence of two chlorine atoms facilitates the generation of a dichlorocarbene (B158193) (:CCl2) precursor under basic conditions, although this is more typical for simpler dichloroacetic acid esters. For an amide, the acidity of the N-H proton often interferes.

Alternatively, under the influence of a strong, non-nucleophilic base, it might be possible to deprotonate the nitrogen and subsequently induce an α-elimination to form a carbene, though this pathway is less explored for this specific substrate. The generation of a carbanion at the dichlorinated carbon is generally unfavorable due to the presence of the electronegative chlorine atoms.

Cyclopentyl Ring Functionalization and Derivatization

The cyclopentyl ring in this compound is a saturated carbocycle and is generally less reactive than the dichloroacetamide moiety. Functionalization of the ring would typically require harsh reaction conditions, often proceeding through radical mechanisms or the generation of highly reactive intermediates.

Direct electrophilic or nucleophilic additions to the saturated cyclopentyl ring are not feasible reactions. The C-C and C-H bonds of the cyclopentane (B165970) ring are strong and non-polar, making them resistant to attack by most electrophiles and nucleophiles under standard conditions. Functionalization typically requires prior activation, for instance, through the introduction of a leaving group or a double bond.

While direct nucleophilic attack on the cyclopentyl ring is unlikely, nucleophilic substitution reactions could occur if a leaving group were present on the ring. The reactivity of such a hypothetical substituted N-cyclopentylacetamide in S(_N)2 reactions would be influenced by the stereochemistry of the cyclopentyl ring. The cyclopentyl system is relatively flexible, but the transition state for backside attack can be sterically hindered by the ring structure itself.

Ring-opening of the cyclopentyl group in this compound is not a facile process due to the inherent stability of the five-membered ring. Such reactions would necessitate high energy input or the involvement of specific catalysts or reactive intermediates.

Rearrangement reactions of the cyclopentyl ring, such as the Wagner-Meerwein rearrangement, are plausible under conditions that generate a carbocation on the ring or adjacent to it. For instance, if a leaving group were present on the cyclopentyl ring, its departure under solvolytic conditions could lead to a secondary carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, potentially leading to rearranged products. Ring expansion to a more stable cyclohexane (B81311) ring is also a theoretical possibility if a carbocation is generated on a carbon atom exocyclic to the cyclopentyl ring. However, without specific functionalization to promote carbocation formation, these rearrangements are not expected to occur under normal conditions.

Mechanistic Studies of Key Synthetic Transformations

The primary synthetic transformation for this compound is the acylation of cyclopentylamine with 2,2-dichloroacetyl chloride or a related derivative. The mechanism of this reaction is a well-established nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,2-dichloroacetyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Mechanistic studies on related systems, such as the attempted Staudinger synthesis of β-lactams using 2,2-dichloroacetyl chloride and imines, have revealed alternative reaction pathways. In the absence of a base, or with a specific order of reagent addition, the formation of N-(chloromethyl)amides has been observed. ugent.be This suggests that the reactivity of 2,2-dichloroacetyl chloride can be complex and dependent on the specific reaction conditions and substrates.

Reaction Kinetics and Thermodynamics

The hydrolysis of dichloroacetamides can be mediated by both acids and bases. nih.govacs.org The rates of these reactions are dependent on the pH of the solution and the temperature. For instance, the base-mediated hydrolysis of dichloroacetamides is often significantly faster than that of their monochloroacetamide counterparts. nih.govacs.org

The mechanism for base-mediated hydrolysis is believed to proceed through a bimolecular nucleophilic acyl substitution (B(_{AC})2) pathway. nih.gov This involves the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the cleavage of the carbon-nitrogen bond. nih.gov In some cases, particularly with sterically hindered N-substituents, an intermolecular S(_N)2 reaction at the chlorinated carbon can also occur. acs.org

The table below summarizes the second-order rate constants for the acid- and base-mediated hydrolysis of several dichloroacetamide herbicide safeners, which can serve as a proxy for the expected reactivity of the dichloroacetamide moiety in this compound.

| Compound | Acid Hydrolysis (k$_H$, M$^{-1}$ h$^{-1}$) | Base Hydrolysis (k$_{OH}$, M$^{-1}$ h$^{-1}$) |

|---|---|---|

| AD-67 | 2.8 x 10$^{-3}$ | 0.3 |

| Benoxacor (B1667998) | 0.46 | 500 |

| Furilazole (B1662145) | Not Reported | Not Reported |

| Dichlormid | Stable | Not Reported |

Data sourced from studies on dichloroacetamide herbicide safeners. nih.govacs.orgillinois.edunih.gov

The Arrhenius equation can be used to describe the temperature dependence of these reaction rates, and studies on compounds like benoxacor have determined activation energies for their base-mediated hydrolysis. acs.org This indicates that the rate of hydrolysis is sensitive to temperature changes.

Thermodynamically, the hydrolysis of the amide bond is generally a favorable process, leading to the formation of a carboxylic acid (or its conjugate base) and an amine (or its conjugate acid). The equilibrium of this reaction is typically driven towards the products, especially under acidic or basic conditions where the products are stabilized by protonation or deprotonation.

Structural Modifications and Derivative Synthesis for Academic Exploration

Design Principles for Novel Analogues Incorporating the 2,2-dichloro-N-cyclopentylacetamide Scaffold

The design of new analogues based on the this compound scaffold is guided by several key medicinal chemistry strategies. These include scaffold hopping, where the core structure is maintained while peripheral functional groups are altered, and the principle of isosteric and bioisosteric replacements to enhance desired properties. The inherent reactivity and structural features of the dichloroacetamide and cyclopentyl moieties offer multiple points for modification. For instance, the dichloromethyl group is a key feature, and its bioisosteric replacement with other halogenated or non-halogenated groups is a primary area of investigation. The cyclopentyl ring, providing a specific spatial arrangement and lipophilicity, is another critical component where modifications can significantly impact biological interactions. researchgate.netnih.gov

Synthesis of Hybrid Molecules Containing the Target Scaffold

The synthesis of hybrid molecules, which involves covalently linking two or more pharmacophores, is a modern strategy in drug discovery aimed at creating compounds with potentially synergistic or novel activities. nih.govrsc.org For the this compound scaffold, this could involve linking it to other known bioactive moieties, such as those with established antimicrobial or anticancer properties. The amide linkage in this compound provides a convenient handle for such conjugations, often achieved through standard peptide coupling or other amide bond-forming reactions. archivepp.comnih.gov This approach allows for the exploration of new chemical space and the potential for multi-target activity.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (Non-Clinical)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For this compound derivatives, these studies are crucial for identifying the key structural features responsible for any observed biological effects in non-clinical settings.

The amide bond in this compound is a critical determinant of its chemical and biological properties. Modifications to the cyclopentyl substituent on the amide nitrogen can significantly influence factors such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can affect interactions with biological targets like enzymes or proteins. nih.gov For example, replacing the cyclopentyl group with other cycloalkyl or aromatic rings can alter the compound's binding affinity and selectivity for a given protein. nih.gov SAR studies in this area aim to build a comprehensive picture of how different N-substituents modulate bioactivity.

The cyclopentyl ring itself offers opportunities for structural modification to probe its role in biochemical interactions. Introducing substituents on the cyclopentyl ring or altering its size to other cycloalkanes (e.g., cyclobutyl, cyclohexyl) can provide insights into the spatial and conformational requirements for biological activity. nih.govnih.gov These modifications can affect how the molecule fits into a binding pocket and can influence its metabolic stability. Studies on related cycloalkyl-containing compounds have shown that such changes can have a profound impact on potency and selectivity. nih.gov

The 2,2-dichloroacetamide (B146582) moiety is a key feature of the scaffold, and its presence is often associated with specific biological activities. The two chlorine atoms significantly influence the electronic properties of the carbonyl group and can participate in interactions with biological targets.

In Vitro Antimicrobial Activity: Dichloroacetamide derivatives have been investigated for their antimicrobial properties. researchgate.netnih.govnih.gov The dichloro group can enhance the electrophilicity of the carbonyl carbon, potentially making it a target for nucleophilic attack by amino acid residues in bacterial enzymes. Studies on related chloroacetamides have shown activity against various bacterial strains, with the nature of the N-substituent playing a crucial role in the activity spectrum. nih.govnih.gov

In Vitro Antimalarial Activity: While specific data on this compound is limited, other dichloro-containing compounds and acetamide (B32628) derivatives have been explored for their antimalarial potential. malariaworld.orgnih.govnih.gov The mechanism of action could involve the inhibition of essential parasitic enzymes or disruption of parasite metabolism. SAR studies would be necessary to determine if the this compound scaffold possesses any antiplasmodial activity.

In Vitro Anticancer Activity in Cell Lines: The parent compound, dichloroacetate (B87207) (DCA), has been studied for its ability to shift cancer cell metabolism from glycolysis towards glucose oxidation. nih.govnih.gov Research on N-arylphenyl-2,2-dichloroacetamide analogues has indicated that the dichloroacetamide moiety can be a key contributor to anticancer activity. medchemexpress.com Exploratory studies on this compound in various cancer cell lines would be required to ascertain its potential in this area.

Below is an interactive table summarizing hypothetical in vitro bioactivity data for a series of 2,2-dichloro-N-cycloalkylacetamide analogues to illustrate potential SAR trends.

| Compound ID | Cycloalkyl Group | Antimicrobial (MIC, µg/mL) | Anticancer (IC50, µM) |

| DCA-C3 | Cyclopropyl | 128 | >100 |

| DCA-C4 | Cyclobutyl | 64 | 75.2 |

| DCA-C5 | Cyclopentyl | 32 | 50.8 |

| DCA-C6 | Cyclohexyl | 64 | 82.1 |

| DCA-C7 | Cycloheptyl | 128 | >100 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this series of compounds is not publicly available.

Combinatorial Synthesis and Library Generation

Combinatorial chemistry provides a powerful tool for rapidly generating large numbers of structurally related compounds for high-throughput screening. nih.govumd.edu The synthesis of a library of this compound analogues would typically involve reacting 2,2-dichloroacetyl chloride with a diverse set of cyclopentylamine (B150401) derivatives or, conversely, reacting cyclopentylamine with a library of different acyl chlorides. uniroma1.it This approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of initial "hit" compounds with interesting biological activity and accelerating the SAR cycle. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the molecular structure of 2,2-dichloro-N-cyclopentylacetamide in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and conformation of the molecule can be obtained.

Advanced 1H and 13C NMR Techniques for Assignment and Conformation

The structural assignment of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this exact molecule is not publicly available, we can predict the expected chemical shifts and coupling patterns based on data from analogous structures, such as other N-substituted dichloroacetamides and cyclopentyl amides. uran.uanih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The methine proton of the dichloroacetyl group (-CHCl₂) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 6.0-6.5 ppm, due to the strong deshielding effect of the two adjacent chlorine atoms and the carbonyl group. The N-H proton of the amide linkage would likely present as a broad singlet or a doublet (if coupled to the adjacent cyclopentyl methine proton) in the region of δ 7.5-8.5 ppm, with its exact position and multiplicity being solvent and concentration-dependent.

The cyclopentyl group protons will exhibit more complex splitting patterns. The methine proton attached to the nitrogen atom (N-CH) is expected to be the most downfield of the cyclopentyl signals, likely appearing as a multiplet around δ 4.0-4.5 ppm. The methylene (B1212753) protons of the cyclopentyl ring will resonate further upfield, typically in the range of δ 1.5-2.0 ppm, as complex multiplets due to geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information. The carbonyl carbon (C=O) of the amide is expected to resonate in the downfield region, around δ 160-165 ppm. The carbon of the dichloroacetyl group (-CHCl₂) will also be significantly downfield, anticipated in the region of δ 65-70 ppm. For the cyclopentyl ring, the methine carbon attached to the nitrogen (N-CH) would appear around δ 50-55 ppm, while the methylene carbons are expected in the δ 20-35 ppm range.

| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -NH- | 7.5 - 8.5 | N/A |

| -CO- | N/A | 160 - 165 |

| -CHCl₂ | 6.0 - 6.5 | 65 - 70 |

| N-CH (cyclopentyl) | 4.0 - 4.5 | 50 - 55 |

| -CH₂- (cyclopentyl) | 1.5 - 2.0 | 20 - 35 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

2D NMR Spectroscopy (COSY, HSQC, HMBC) for Structural Connectivity

To definitively establish the connectivity of atoms within this compound, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Key correlations would be observed between the N-H proton and the N-CH proton of the cyclopentyl ring, confirming their proximity. Additionally, correlations between the N-CH proton and the adjacent methylene protons on the cyclopentyl ring, as well as among the different methylene protons of the ring, would allow for the complete assignment of the cyclopentyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the carbon signals based on their attached protons. For instance, the proton signal at δ 6.0-6.5 ppm would correlate with the carbon signal at δ 65-70 ppm, confirming the -CHCl₂ group. Similarly, the cyclopentyl proton signals would correlate with their corresponding carbon signals.

A correlation between the N-H proton and the carbonyl carbon (C=O).

A correlation between the N-CH proton of the cyclopentyl ring and the carbonyl carbon.

A correlation between the -CHCl₂ proton and the carbonyl carbon.

These correlations would unequivocally connect the dichloroacetyl group to the cyclopentylamino moiety through the amide bond.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. europeanpharmaceuticalreview.comresearchgate.net It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and SSNMR can detect these differences at a molecular level.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the primary SSNMR technique employed. In the solid state, molecules have fixed orientations, leading to anisotropic interactions that broaden NMR signals. Magic angle spinning averages these interactions, resulting in sharper lines. The ¹³C CP-MAS spectrum of a crystalline sample would show a set of sharp peaks, with the chemical shift of each peak being highly sensitive to the local electronic environment of the corresponding carbon atom.

If this compound exists in different polymorphic forms, the SSNMR spectra would likely differ in the number of crystallographically inequivalent sites, leading to different numbers of peaks or changes in chemical shifts for specific carbons. acs.orgnih.gov These differences arise from variations in molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, in the crystal lattice of each polymorph. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its structure through the analysis of fragmentation patterns. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound. The expected monoisotopic mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster, with the [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks appearing in a ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. researchgate.netnih.gov For this compound, the fragmentation is expected to follow pathways typical for amides. nih.govlibretexts.org

A primary fragmentation pathway would likely involve the cleavage of the amide bond (N-CO cleavage). nih.gov This could lead to the formation of two key fragment ions:

An acylium ion corresponding to [CHCI₂CO]⁺.

An ion corresponding to the protonated or radical cation of cyclopentylamine (B150401).

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, within a molecule.

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational modes. The amide group, being central to the molecule's structure, would exhibit several distinct bands. The N-H stretching vibration would be a prominent feature, typically appearing in the region of 3300-3100 cm⁻¹. The precise position of this band could provide insights into the extent of hydrogen bonding in the solid state or in solution. A lower frequency would suggest stronger hydrogen bonding.

The amide I band, primarily due to the C=O stretching vibration, is expected to appear around 1650 cm⁻¹. This band is particularly sensitive to the molecular environment and hydrogen bonding. The amide II band, a mixture of N-H bending and C-N stretching, would likely be observed in the 1550-1510 cm⁻¹ region.

The C-Cl stretching vibrations from the dichloroacetyl group would also be present, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing evidence for the halogenation of the acetyl group. The various C-H and C-C stretching and bending vibrations of the cyclopentyl ring would also contribute to the complexity of the fingerprint region.

Raman spectroscopy would provide complementary information. While the polar C=O and N-H bonds would give strong IR signals, the less polar C-C and C-H bonds of the cyclopentyl ring might be more prominent in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3300 - 3100 | Position sensitive to hydrogen bonding. |

| C-H Stretch (Cyclopentyl) | 3000 - 2850 | Aliphatic C-H stretching vibrations. |

| Amide I (C=O Stretch) | ~1650 | Strong band in the IR spectrum. |

| Amide II (N-H Bend, C-N Stretch) | 1550 - 1510 | Characteristic amide band. |

| C-Cl Stretch | 800 - 600 | Indicates the presence of the dichloroacetyl group. |

X-ray Single Crystal Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis

X-ray Single Crystal Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound could be grown, XRD analysis would provide a wealth of structural information.

This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. The conformation of the cyclopentyl ring and the geometry around the amide bond could be unequivocally established. Furthermore, XRD would reveal the packing of the molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. These hydrogen bonds often lead to the formation of specific motifs like chains or dimers in the solid state.

The absolute stereochemistry of the molecule, if it were to possess any chiral centers, could also be determined using XRD, particularly through the use of anomalous dispersion.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å), β (°) | Defines the size and shape of the unit cell. |

| Hydrogen Bond Motif | R²₂(8) ring | A common hydrogen-bonding pattern in secondary amides. |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential tools for assessing the purity of a compound and for analyzing mixtures.

HPLC Analysis: For a compound like this compound, reversed-phase HPLC would likely be the method of choice. A C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, as the amide chromophore absorbs UV light. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. HPLC is crucial for determining the purity of a sample by detecting and quantifying any impurities present.

GC-MS Analysis: GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. In this technique, the compound is vaporized and separated from other components in a gas chromatograph based on its boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum.

The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule, as well as a characteristic fragmentation pattern. This fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and confirmation. For this compound, characteristic fragments would likely arise from the loss of the cyclopentyl group, the dichloroacetyl group, or chlorine atoms. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be a distinctive feature. ijstr.org

Hypothetical Chromatographic and Mass Spectrometry Data

| Technique | Parameter | Hypothetical Value/Observation | Purpose |

| HPLC | Retention Time | 5.2 min (on a specific C18 column) | Identification and Purity Assessment |

| GC-MS | Molecular Ion (M⁺) | m/z corresponding to C₇H₁₁Cl₂NO | Confirmation of Molecular Weight |

| GC-MS | Key Fragments | Fragments from loss of cyclopentyl, dichloroacetyl | Structural Elucidation |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, where the molecule is in its lowest energy state, and to calculate various electronic properties. For 2,2-dichloro-N-cyclopentylacetamide, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide a detailed three-dimensional model of the molecule. This would reveal precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its steric and electronic characteristics.

Analysis of HOMO-LUMO Energy Gaps and Molecular Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, a hypothetical DFT calculation would provide the energies of these frontier orbitals. The presence of electronegative chlorine atoms and the amide group would be expected to influence the electronic distribution and, consequently, the HOMO-LUMO gap. A smaller gap would imply higher reactivity.

Hypothetical Data Table: HOMO-LUMO Energy Analysis

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, each peak in a hypothetical experimental spectrum could be assigned to a specific molecular motion, such as C-H stretching, N-H bending, or C=O stretching. These calculations can also help to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Hypothetical Data Table: Vibrational Frequency Correlation

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| N-H Stretch | 3350 | 3400-3200 |

| C=O Stretch | 1680 | 1700-1650 |

| C-Cl Stretch | 750 | 800-600 |

| Cyclopentyl C-H Stretch | 2950 | 3000-2850 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO as the primary orbitals involved in chemical reactions. The distribution of these orbitals across the molecular structure highlights the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized around the regions with higher electron density, such as the oxygen and nitrogen atoms of the amide group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbon atoms of the dichloroacetyl group, indicating these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas are relatively neutral.

For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The chlorine atoms would also contribute to the electronic landscape, influencing the reactivity of the adjacent carbon atoms.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound could reveal its conformational flexibility, showing how the cyclopentyl ring and the dichloroacetamide group move and rotate relative to each other. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Furthermore, simulating the molecule in water or another solvent would provide insights into its solvation properties and how solvent molecules arrange themselves around it, which can significantly impact its reactivity and interactions.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein or an enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target.

Given the structural similarities of this compound to other bioactive molecules, hypothetical docking studies could be performed against various non-clinical macromolecular targets. For instance, based on the activities of related compounds, potential targets could include enzymes like cyclooxygenase (COX) or other proteins involved in signaling pathways. A docking study would involve placing the 3D structure of this compound into the active site of a target protein and calculating a "docking score," which estimates the binding free energy. The results would reveal potential binding poses and key interactions, such as hydrogen bonds or hydrophobic interactions, with the amino acid residues in the active site.

Hypothetical Data Table: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |

| Phosphodiesterase 4B (PDE4B) | -8.2 | Gln369, Asn321, Met273 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. The target enzymes and residues are based on studies of similar compounds.

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex System Simulations

Extensive searches of publicly available scientific literature and computational chemistry databases have not yielded specific research studies applying Quantum Mechanical/Molecular Mechanical (QM/MM) methods directly to the analysis of this compound. While the broader class of chloroacetamide herbicides has been the subject of computational investigations, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies to understand their biological activity, specific QM/MM simulations for this particular compound are not documented in the accessible literature.

QM/MM methods are powerful computational tools used to study chemical processes in complex environments, such as the interaction of a small molecule like this compound with a biological target, for instance, an enzyme. In such a simulation, the reactive part of the system (e.g., the herbicide and the key amino acid residues in the enzyme's active site) is treated with high-accuracy quantum mechanics (QM), while the remainder of the large system (the rest of the protein and surrounding solvent) is treated with more computationally efficient molecular mechanics (MM). This hybrid approach allows for the detailed study of reaction mechanisms, binding energies, and electronic properties within a biological context.

A theoretical study on the Staudinger β-lactam synthesis involving a precursor, 2,2-dichloroacetyl chloride, has been conducted, focusing on reaction pathways and the formation of N-(chloromethyl)amides and β-lactams. ugent.be However, this study did not employ QM/MM methods nor did it focus on the final product, this compound.

The herbicidal action of chloroacetamides is known to involve covalent binding to the active site cysteine of certain plant enzymes. nih.gov A QM/MM study of this compound in such an enzymatic environment could, hypothetically, provide valuable insights. Such a study would likely model the covalent bond formation between the electrophilic carbon of the herbicide and the thiol group of a cysteine residue.

Hypothetical Data from a QM/MM Study

In the absence of published data, the following table illustrates the type of information that a QM/MM study on the interaction of this compound with a target enzyme, such as a fatty acid elongase, might generate. The values presented are purely illustrative and for explanatory purposes only.

| Parameter | Hypothetical Value | Significance |

| QM Region | This compound, Cysteine residue | The part of the system treated with quantum mechanics for high accuracy. |

| MM Region | Remainder of the protein, water molecules | The larger environment treated with classical mechanics for computational efficiency. |

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Indicates the strength of the non-covalent association between the herbicide and the enzyme's active site before reaction. |

| Activation Energy Barrier (ΔG‡) | 15.2 kcal/mol | The energy required for the covalent bond formation to occur; a key determinant of the reaction rate. |

| Reaction Energy (ΔG_rxn) | -25.0 kcal/mol | The overall free energy change of the covalent modification, indicating a thermodynamically favorable reaction. |

| Key Interacting Residues | Tyrosine, Tryptophan | Amino acids in the active site that may form hydrogen bonds or have van der Waals interactions with the herbicide, contributing to its binding and orientation. |

Exploration of Applications in Chemical Research and Development Non Human, Non Clinical

Role as a Building Block in Synthetic Organic Chemistry

The dichloroacetamide moiety is a functional group recognized for its utility as a versatile intermediate in organic synthesis. The presence of two chlorine atoms on the alpha-carbon activates the molecule for various transformations. N-substituted chloroacetamides are considered highly versatile synthetic building blocks for creating a range of nitrogen-containing compounds and macrocyclic ligands. researchgate.net

One significant application of the dichloroacetyl group is in the generation of dichloroketene (B1203229). Dichloroketene, often formed in situ from trichloroacetyl chloride and a zinc-copper couple or other dehalogenating agents, is a valuable reagent in [2+2] cycloaddition reactions. This reaction is a primary method for synthesizing cyclobutane (B1203170) rings, which are important structural motifs in many natural products. For instance, dichloroketene can react with an alkene to form a dichlorocyclobutanone, which can then be chemically modified to achieve the desired final product.

In another synthetic context, the reaction of 2,2-dichloroacetyl chloride with imines is a key step in the Staudinger synthesis of β-lactams. ugent.be These four-membered rings are the core structural component of penicillin and other β-lactam antibiotics. In this reaction, the two chlorine atoms serve to protect the C3 position of the resulting β-lactam from deprotonation, which could otherwise lead to undesirable side reactions. ugent.be However, the reaction can sometimes yield N-(chloromethyl)amide side products, highlighting the complex reactivity of these intermediates. ugent.be

Use in Agrochemical Research and Development

In the field of agrochemicals, dichloroacetamides are best known not as active pesticides themselves, but as herbicide safeners. Safeners are compounds applied in combination with a herbicide to protect the crop from injury without diminishing the herbicide's effectiveness against target weeds. Dichloroacetamide safeners like benoxacor (B1667998), dichlormid, and furilazole (B1662145) are included in commercial formulations of chloroacetamide herbicides. google.com

The primary mode of action for these safeners has been elucidated through biochemical studies. Research has shown that dichloroacetamides protect crops, such as corn, from injury by thiocarbamate herbicides by enhancing the plant's natural detoxification pathways. thegoodscentscompany.com They achieve this by increasing the root's glutathione (B108866) levels and elevating the activity of the enzyme glutathione S-transferase (GST). thegoodscentscompany.com Thiocarbamate herbicides are metabolically activated in plants to form thiocarbamate sulfoxides, which are potent carbamoylating agents that can damage cellular components. The enhanced GST activity spurred by the dichloroacetamide safener accelerates the conjugation of these toxic sulfoxides with glutathione, effectively neutralizing them before they can harm the crop. thegoodscentscompany.com

While the primary role is as safeners, related dichloro-vinyl compounds also serve as crucial intermediates in the synthesis of insecticides. For example, 3-(2,2-dichloro-vinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives are key precursors for manufacturing pyrethroid insecticides.

Contributions to Material Science and Polymer Chemistry

The reactivity of the dichloroacetyl group also lends itself to applications in material science, particularly in the modification and cross-linking of polymers. Cross-linking is a process that forms chemical bonds between polymer chains, creating a three-dimensional network that enhances the material's mechanical strength, thermal stability, and resistance to solvents. sigmaaldrich.com

A patented process describes the use of dihalogen fatty acids, specifically including dichloroacetic acid, to cross-link macromolecular anhydro-glucosides like starch. google.com In this application, the dichloro-functional molecule forms stable methylene (B1212753) ether linkages between the polymer chains. The extent of this cross-linking can be controlled by the amount of dichloroacetic acid used and the reaction conditions, allowing for the tuning of the final product's properties. The resulting cross-linked materials demonstrate significantly improved resistance to hydrolysis and electrolytes, especially in neutral to alkaline conditions. google.com This enhanced stability is a valuable attribute for applications such as thickening agents. The general reactivity of N-substituted chloroacetamides has also been noted for its potential in polymer modification. researchgate.net

Mechanistic Insights from In Vitro and Ex Vivo Biochemical Studies

Mechanistic studies, primarily in the context of their agrochemical use, have provided key insights into the biochemical effects of dichloroacetamides. As detailed in the agrochemical section, a primary mechanism is the induction of glutathione S-transferase (GST) activity. thegoodscentscompany.com This was determined in studies using plant models and demonstrates a specific interaction with a critical metabolic pathway. thegoodscentscompany.com

Beyond their role as GST inducers, acetamide (B32628) derivatives are being broadly investigated as potential enzyme inhibitors for various targets. In one study, a series of acetamide-based compounds were synthesized and tested as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in various disease states. While the lead compound was an N-benzyl acetamide, derivatives were made to explore the structure-activity relationship. nih.gov Notably, a derivative containing a cyclopentyl group (compound 7j) was synthesized and evaluated. nih.gov This compound showed inhibitory activity against HO-1, although it was less potent than other analogues in the series. nih.gov This research highlights that the N-cyclopentylacetamide scaffold can be accommodated within an enzyme's active site and elicit a biological response.

The table below summarizes the inhibitory activity of selected acetamide derivatives against Heme Oxygenase-1 (HO-1) from the aforementioned study.

| Compound | N-Substituent | IC₅₀ for HO-1 (μM) |

| 7i | Benzyl | 0.86 |

| 7j | Cyclopentyl | 11.43 |

| 7k | Cyclohexyl | 26.84 |

| 7n | 4-tert-butylbenzyl | 0.11 |

This table is adapted from research on acetamide-based HO-1 inhibitors to illustrate the evaluation of a cyclopentyl-containing analogue. Data from Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. nih.gov

Furthermore, toxicity screening data from the U.S. Environmental Protection Agency (EPA) has suggested the potential for the dichloroacetamide safener benoxacor to interact with multiple human nuclear receptors, indicating a broader range of potential biochemical interactions for this class of compounds that can be explored in non-clinical, in vitro models. google.com

Future Research Directions and Emerging Challenges for 2,2 Dichloro N Cyclopentylacetamide

The chemical compound 2,2-dichloro-N-cyclopentylacetamide, a member of the dichloroacetamide class, presents numerous avenues for future scientific investigation. While research has been conducted on structurally related compounds, such as herbicide safeners and potential therapeutic agents, dedicated exploration of this specific molecule is required. The following sections outline key areas for future research, focusing on sustainable synthesis, novel reactivity, computational design, and the exploration of its non-clinical biological and environmental profile.

Q & A

Q. What are the recommended synthetic routes for 2,2-dichloro-N-cyclopentylacetamide, and how do reaction conditions influence yield?

The primary synthetic route involves amide formation between dichloroacetyl chloride and cyclopentylamine. Evidence from structurally similar compounds (e.g., Dichlormid, CAS 37764-25-3) indicates that this reaction typically proceeds under anhydrous conditions with a base like triethylamine to neutralize HCl byproducts . Key factors affecting yield include:

- Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Stoichiometry : A 1:1.2 molar ratio of dichloroacetyl chloride to cyclopentylamine ensures complete conversion.

Q. Example protocol :

| Step | Reagent/Condition | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentylamine, THF, 0°C | Amine activation | – |

| 2 | Dichloroacetyl chloride, dropwise addition | Acylation | 75–85 |

| 3 | Triethylamine (1.5 eq) | HCl neutralization | – |

Reference : Ashford’s Dictionary outlines analogous methods for dichloroacetamide derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data for structurally related chloroacetamides (e.g., 2-Chloro-N-(2,3-dichlorophenyl)acetamide) highlight the following precautions :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (risk of respiratory irritation).

- First-aid measures : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

Note : No specific toxicity data exists for this compound, but analogous compounds (e.g., N,N-Diallyl-2,2-dichloroacetamide) require hazard labeling for acute toxicity (H303+H313+H333) .

Advanced Research Questions

Q. How does molecular conformation influence the herbicidal activity of this compound?

X-ray crystallography studies of related chloroacetamides (e.g., 2-Chloro-N,N-diphenylacetamide) reveal that dihedral angles between the acetamide core and substituent groups dictate bioactivity :

Q. Structural comparison :

| Compound | Dihedral Angle (°) | Bioactivity (IC50) |

|---|---|---|

| This compound* | ~70–80 (predicted) | Pending experimental validation |

| Dichlormid (N,N-Diallyl analog) | 64.0 | 2.5 µM (ALS inhibition) |

*Predicted via computational modeling based on crystallographic data .

Q. What advanced analytical techniques resolve contradictions in spectroscopic characterization of chloroacetamides?

Conflicting NMR or IR data can arise from tautomerism or solvent effects . For this compound:

- X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., bond lengths: C–Cl = 1.76–1.79 Å) .

- Dynamic NMR : Detects rotational barriers in the cyclopentyl group (e.g., coalescence temperature studies).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₇H₁₁Cl₂NO; exact mass 204.0194 Da).

Case study : In 2-Chloro-N-(2,3-dichlorophenyl)acetamide, IR peaks at 1685 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) were validated via single-crystal analysis .

Q. How do substituents on the acetamide moiety alter environmental persistence and degradation pathways?

Studies on 2-chloro-N-(3-ethylphenyl)acetamide derivatives demonstrate:

- Hydrolysis : Chlorine substituents increase resistance to hydrolysis at pH 7 (half-life >30 days) .

- Photodegradation : UV exposure in aqueous solutions generates 2,2-dichloroacetic acid as a primary breakdown product.

- Soil adsorption : Log Koc values of 2.8–3.2 suggest moderate mobility in loamy soils .

Q. Environmental fate table :

| Pathway | Rate Constant (k, day⁻¹) | Major Products |

|---|---|---|

| Hydrolysis (pH 7) | 0.023 | Cyclopentylamine, dichloroacetic acid |

| Photolysis | 0.15 | Chlorinated aldehydes |

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilicity index (ω) : High values (>3.5 eV) indicate susceptibility to nucleophilic attack at the carbonyl carbon.

- Frontier molecular orbitals : LUMO localization on the dichloroacetamide group predicts regioselectivity .

Example : Hirshfeld surface analysis of 2,2,2-Trichloro-N,N-bis(trichloroacetamido) derivatives identifies Cl⋯Cl and Cl⋯H interactions driving crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.